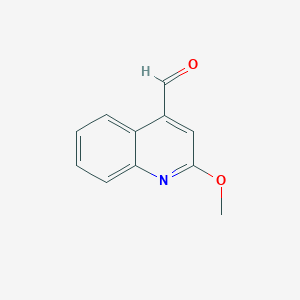

2-Methoxyquinoline-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxyquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)9-4-2-3-5-10(9)12-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSCROKXEHBIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 2-Methoxyquinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the construction of the quinoline core, followed by a selective oxidation. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to aid in its practical implementation.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Combes Quinoline Synthesis: Formation of 4-methyl-1H-quinolin-2-one from aniline and ethyl acetoacetate, followed by O-methylation to yield the key intermediate, 2-methoxy-4-methylquinoline.

-

Selective Oxidation: Oxidation of the 4-methyl group of 2-methoxy-4-methylquinoline to the corresponding carbaldehyde using a metal-free oxidation system.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the reactions.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-4-methylquinoline

This step is achieved in two stages: the synthesis of 4-methyl-1H-quinolin-2-one via the Combes synthesis, followed by O-methylation.

2.1. Synthesis of 4-methyl-1H-quinolin-2-one

The Combes synthesis provides a straightforward method for the construction of the quinoline core.

-

Reaction: Aniline is reacted with ethyl acetoacetate to form an enamine intermediate, which is then cyclized in the presence of a strong acid.

-

Procedure:

-

In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed.

-

The mixture is heated at 110-120 °C for 1 hour. The water formed during the reaction is removed.

-

The resulting crude enamine is cooled to room temperature and slowly added to a stirred solution of concentrated sulfuric acid, keeping the temperature below 20 °C.

-

The reaction mixture is then heated to 100 °C for 30 minutes.

-

After cooling, the mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried to afford 4-methyl-1H-quinolin-2-one.

-

2.2. Synthesis of 2-methoxy-4-methylquinoline

-

Reaction: The hydroxyl group of 4-methyl-1H-quinolin-2-one is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.

-

Procedure:

-

4-methyl-1H-quinolin-2-one is dissolved in a suitable solvent, such as acetone or methanol, containing a base (e.g., potassium carbonate or sodium methoxide).

-

An equimolar amount of dimethyl sulfate is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-methoxy-4-methylquinoline. The product can be further purified by column chromatography.

-

Step 2: Synthesis of this compound

This step involves the selective oxidation of the methyl group at the 4-position of the quinoline ring. A metal-free oxidation using a hypervalent iodine reagent is a mild and efficient method.[1]

-

Reaction: 2-methoxy-4-methylquinoline is oxidized to this compound using Phenyliodine(III) diacetate (PIDA) in dimethyl sulfoxide (DMSO).

-

Procedure: [1]

-

To a solution of 2-methoxy-4-methylquinoline (1 mmol) in anhydrous DMSO (5 mL), PIDA (2.5 mmol) is added.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1a | Combes Synthesis | Aniline, Ethyl acetoacetate | 4-methyl-1H-quinolin-2-one | Conc. H₂SO₄ | 85-95 | >95 |

| 1b | O-methylation | 4-methyl-1H-quinolin-2-one | 2-methoxy-4-methylquinoline | Dimethyl sulfate, K₂CO₃ | 80-90 | >98 |

| 2 | Oxidation | 2-methoxy-4-methylquinoline | This compound | PIDA, DMSO | 70-85 | >98 |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2-Methoxyquinoline-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data to facilitate further investigation and application of this compound.

Core Physicochemical Properties

This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |

| Molecular Weight | 187.19 g/mol | [2][3][4] |

| Monoisotopic Mass | 187.06332 Da | [1] |

| Predicted XlogP | 2.0 | [1] |

| Physical State | Solid (presumed) | Inferred from related isomers |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

Postulated Synthesis Workflow

A potential two-step synthesis is outlined below. This workflow is based on established synthetic methodologies for similar quinoline derivatives.[5][6][7]

Step 1: Vilsmeier-Haack Reaction The synthesis would likely begin with a suitable N-acetylated aniline derivative. Treatment with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would yield the 2-chloroquinoline-4-carbaldehyde intermediate.[6][7] This reaction is a versatile method for the formylation and cyclization of activated aromatic compounds.

Step 2: Nucleophilic Aromatic Substitution The resulting 2-chloroquinoline-4-carbaldehyde would then undergo a nucleophilic aromatic substitution reaction. Refluxing the intermediate with sodium methoxide in methanol would substitute the chloro group at the 2-position with a methoxy group to yield the final product, this compound.[5]

Spectroscopic Characterization

No specific experimental spectroscopic data for this compound has been identified in the surveyed literature. However, based on the analysis of its isomers and related quinoline structures, the expected spectral characteristics can be predicted.[2][8][9][10][11][12][13][14][15][16]

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, a singlet for the aldehyde proton, and a singlet for the methoxy group protons. The aromatic protons would likely appear in the range of 7.0-9.0 ppm, with the aldehyde proton resonating further downfield, typically above 9.5 ppm. The methoxy protons would be expected to appear as a singlet around 4.0 ppm.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum would be characterized by signals for the nine carbons of the quinoline ring, the aldehyde carbonyl carbon, and the methoxy carbon. The carbonyl carbon would be the most downfield signal, expected to be in the region of 190 ppm. The aromatic carbons would resonate between 110 and 160 ppm, while the methoxy carbon would appear around 55-60 ppm.

Expected FT-IR Spectral Data

The infrared spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

C=O stretch (aldehyde): A strong band around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

C-O stretch (methoxy): A strong band in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Expected Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 187. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) and the methoxy group (OCH₃).

Biological Activity and Potential Applications

While direct biological studies on this compound are not available, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[17][18][19][20] The 2-methoxyquinoline-3-carbaldehyde isomer has been reported to exhibit antimicrobial and anti-diabetic effects.[4]

Given the established biological relevance of the quinoline scaffold, this compound represents a promising candidate for further investigation in drug discovery programs. Its potential as an intermediate in the synthesis of more complex bioactive molecules also warrants exploration.

Potential Research Workflow for Biological Screening

A typical workflow for the initial biological screening of this compound is depicted below.

This guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental work is necessary to fully elucidate its properties and potential applications. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into this promising compound.

References

- 1. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-quinoline-3-carbaldehyde | 139549-06-7 | PFA54906 [biosynth.com]

- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chempap.org [chempap.org]

- 12. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 8-methoxyquinoline-4-carbaldehyde(103854-62-2) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 17. researchgate.net [researchgate.net]

- 18. brieflands.com [brieflands.com]

- 19. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxyquinoline-4-carbaldehyde chemical structure and analysis

An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. This document details its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, which are characterized by a fused benzene and pyridine ring system. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[1][2][3] This specific derivative features a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 4-position, which are key functional groups for further chemical modifications.

The structural and chemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [5] |

| Monoisotopic Mass | 187.06332 Da | [4] |

| SMILES | COC1=NC2=CC=CC=C2C(=C1)C=O | [4] |

| InChIKey | WPSCROKXEHBIMT-UHFFFAOYSA-N | [4] |

| PubChem CID | 18801840 | [4] |

| XlogP (Predicted) | 2.0 | [4] |

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution (Adapted)

This protocol is adapted from the synthesis of the isomeric 2-methoxyquinoline-3-carbaldehyde.[2]

-

Preparation of the Reagent : In a round-bottom flask, dissolve potassium hydroxide (KOH) in methanol (MeOH) to create the methoxide reagent.

-

Reaction Setup : Add the starting material, 2-chloroquinoline-4-carbaldehyde, to the flask containing the KOH/MeOH solution.

-

Heating : Heat the reaction mixture under reflux (approximately 373 K or 100 °C) for 2.5 to 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation : Pour the cooled reaction mixture into a beaker containing crushed ice. The product should precipitate out of the solution as a solid.

-

Isolation : Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as a petroleum ether-ethyl acetate mixture, to yield the final product.[2]

Analytical Characterization

A combination of spectroscopic techniques is essential for confirming the structure and purity of this compound.

Caption: General workflow for the analytical characterization of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Experimental Protocol (General for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

The expected primary ion in positive mode would be the protonated molecule [M+H]⁺.

Table 2: Predicted Collision Cross Section (CCS) Data [4]

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 188.07060 | 136.5 |

| [M+Na]⁺ | 210.05254 | 146.6 |

| [M-H]⁻ | 186.05604 | 140.2 |

| [M]⁺ | 187.06277 | 139.3 |

The fragmentation of related quinolinecarbaldehydes often shows an initial loss of the carbonyl group (CO, 28 Da).[7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR): [8]

-

Ensure the ATR crystal (e.g., ZnSe or diamond) is clean.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the pressure applicator to ensure good contact.

-

Record the sample spectrum over a range of 4000-600 cm⁻¹.[8]

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3050 | C-H stretch | Aromatic | [9] |

| ~2950, ~2850 | C-H stretch | -OCH₃ | [10] |

| ~2820, ~2720 | C-H stretch (Fermi resonance) | Aldehyde (-CHO) | [9] |

| ~1700 | C=O stretch | Aldehyde (-CHO) | [7][9] |

| ~1600, ~1500, ~1470 | C=C / C=N stretch | Quinoline Ring | [9] |

| ~1250 | C-O stretch (asymmetric) | Aryl-O-CH₃ | [10] |

| ~870, ~760 | C-H out-of-plane bend | Aromatic | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental data for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[11][12]

Experimental Protocol (General for ¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (e.g., using a broadband-decoupled pulse sequence).

-

If needed, perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.[13][14][15]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CHO | ~10.2 (singlet) | ~193 | Aldehyde proton is highly deshielded. |

| Quinoline H | 7.5 - 9.0 (multiplets) | 115 - 150 | Aromatic region with complex splitting patterns. The H3 proton would be a singlet. |

| -OCH₃ | ~4.1 (singlet, 3H) | ~56 | Typical range for an aromatic methoxy group.[16] |

Potential Applications in Research and Drug Development

The quinoline core is associated with a wide range of pharmacological activities.[2][3] As a functionalized derivative, this compound serves as a valuable synthetic intermediate for creating more complex molecules with potential therapeutic value.

-

Anticancer Agents : Methoxy-substituted quinolines have been investigated as intermediates in the synthesis of KDR kinase inhibitors, which are relevant in cancer therapy.[2][17]

-

Anti-infective Agents : The quinoline scaffold is famous for its role in antimalarial drugs (e.g., quinine, chloroquine) and has shown potential antibacterial and antifungal properties.[1][18]

-

Anti-inflammatory Activity : Derivatives of quinoline-4-carboxylic acid, which can be synthesized from the corresponding carbaldehyde, are known to possess anti-inflammatory and analgesic properties.[6]

Caption: Logical relationships of the quinoline scaffold in drug discovery.

Conclusion

This compound is a versatile chemical building block with significant potential in the field of medicinal chemistry and organic synthesis. Its structure, featuring reactive aldehyde and methoxy groups on the privileged quinoline core, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and the analytical methods required for its characterization, paving the way for its application in further research and development.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Methoxy-quinoline-3-carbaldehyde | 139549-06-7 | PFA54906 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines [mdpi.com]

- 13. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Correlation 2D-NMR experiments involving both 13C and 2H isotopes in oriented media: methodological developments and analytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: 2-Methoxyquinoline-4-carbaldehyde and its Analogs in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of detailed experimental data for this specific isomer, this guide also incorporates in-depth information on its closely related and more extensively studied analogs, 2-methoxyquinoline-3-carbaldehyde and 6-methoxyquinoline-4-carbaldehyde. The quinoline scaffold is a privileged structure in drug discovery, and this document aims to serve as a valuable resource for professionals engaged in the exploration of novel therapeutics.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be predicted or are available from chemical suppliers. For a comparative analysis, the properties of its isomers are presented below.

Table 1: Physicochemical Data of Methoxyquinoline Carbaldehyde Isomers

| Property | This compound | 2-Methoxyquinoline-3-carbaldehyde | 6-Methoxyquinoline-4-carbaldehyde |

| CAS Number | 893760-88-8[1][2][3][4] | 139549-06-7 | 4363-94-4[5][6] |

| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ | C₁₁H₉NO₂[5][6] |

| Molecular Weight | 187.19 g/mol | 187.19 g/mol | 187.19 g/mol [5][6] |

| Appearance | - | Colorless solid[7] | Yellow solid[5] |

| Melting Point | - | - | 160 °C[5] |

| Boiling Point | - | - | 353.7 °C (Predicted)[5] |

| Solubility | - | Soluble in petroleum ether-ethyl acetate mixture[7] | Soluble in chloroform, acetone[5] |

Synthesis and Experimental Protocols

The synthesis of methoxyquinoline carbaldehydes often involves the formylation of a substituted quinoline precursor or the cyclization of appropriately substituted anilines. A common and versatile method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring is the Vilsmeier-Haack reaction.[8][9][10][11]

General Synthesis Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich compounds, including N-arylacetamides, to produce 2-chloro-3-formylquinolines.[8][11] These chlorinated intermediates can then undergo nucleophilic substitution with methoxide to yield the desired 2-methoxyquinoline derivatives.

Experimental Protocol: Synthesis of 2-Methoxyquinoline-3-carbaldehyde from 2-Chloro-3-quinolinecarboxaldehyde[7]

This protocol describes the nucleophilic substitution of the chloro group in 2-chloro-3-quinolinecarboxaldehyde with a methoxy group.

Materials:

-

2-chloro-3-quinolinecarboxaldehyde (13.1 mmol)

-

Potassium hydroxide (KOH) (17.8 mmol)

-

Methanol (MeOH) (50 ml)

-

Crushed ice (200 g)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of 1 g (17.8 mmol) of KOH in 50 ml of MeOH is prepared.

-

To this solution, 2.5 g (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added.

-

The reaction mixture is heated at 373 K (100 °C) for 2.5 hours.

-

After heating, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into 200 g of crushed ice, leading to the precipitation of the product.

-

The precipitate is collected by filtration.

-

The crude product, a colorless solid, is purified by recrystallization from a petroleum ether-ethyl acetate mixture.

Biological Significance and Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[12][13][14] These compounds exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[12][13][14]

Methoxy and carbaldehyde functional groups on the quinoline ring can significantly influence the biological activity of the molecule. For instance, methoxy-substituted quinolines have been investigated as intermediates in the synthesis of kinase inhibitors. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Antimalarial and Anticancer Potential

Derivatives of quinoline-4-carboxamide have shown potent antimalarial activity, with some compounds demonstrating efficacy in in vivo models of malaria.[15] The development of these compounds highlights the potential of the quinoline-4-carboxaldehyde scaffold as a starting point for novel antimalarial drugs. Furthermore, various substituted quinolines have been investigated for their anticancer properties, with some demonstrating significant activity against a range of tumor cell lines.[12]

Conclusion

This compound represents an intriguing, yet understudied, member of the quinoline family. While detailed experimental data for this specific isomer is scarce, the rich chemistry and diverse biological activities of its analogs underscore the potential of this compound class in drug discovery and development. The synthetic protocols and biological insights provided in this guide for related methoxyquinoline carbaldehydes offer a solid foundation for researchers and scientists to explore the therapeutic potential of this and other novel quinoline derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. 893760-88-8|this compound|BLD Pharm [bldpharm.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 893760-88-8(this compound) | Kuujia.com [fr.kuujia.com]

- 4. 893760-88-8(this compound) | Kuujia.com [nl.kuujia.com]

- 5. chembk.com [chembk.com]

- 6. 6-Methoxyquinoline-4-carboxaldehyde | 4363-94-4 [sigmaaldrich.com]

- 7. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 10. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsr.net [ijsr.net]

- 12. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Literature Review: 2-Methoxyquinoline-4-carbaldehyde - A Data Deficient Landscape

An In-depth Technical Guide on a Seemingly Undocumented Compound

Audience: Researchers, scientists, and drug development professionals.

Core Finding: Despite a comprehensive literature search, there is a significant lack of published experimental data for 2-Methoxyquinoline-4-carbaldehyde. Publicly available chemical databases contain predicted properties for this compound but lack experimental synthesis, characterization, or biological activity data.[1] This technical guide will instead focus on its close structural isomer, 2-Methoxyquinoline-3-carbaldehyde , for which there is a body of published experimental work. The information presented below pertains exclusively to the 3-carbaldehyde isomer and is provided to give researchers insights into the properties and methodologies associated with this class of compounds.

Physicochemical Properties of 2-Methoxyquinoline-3-carbaldehyde

A summary of the key physicochemical and computed properties of 2-Methoxyquinoline-3-carbaldehyde is provided below. This data is essential for its identification and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |

| Molecular Weight | 187.19 g/mol | PubChem[2] |

| Monoisotopic Mass | 187.063328530 Da | PubChem[2] |

| CAS Number | 139549-06-7 | Biosynth[3] |

| IUPAC Name | 2-methoxyquinoline-3-carbaldehyde | PubChem[2] |

| SMILES | COC1=NC2=CC=CC=C2C=C1C=O | PubChem[2] |

| XLogP3 | 2.0 | PubChemLite[4] |

| Physical Description | Colorless solid | PMC[2] |

Synthesis of 2-Methoxyquinoline-3-carbaldehyde

The synthesis of 2-Methoxyquinoline-3-carbaldehyde has been reported via the nucleophilic substitution of 2-chloro-3-quinolinecarboxaldehyde.

Experimental Protocol:

To a solution of potassium hydroxide (1 g, 17.8 mmol) in methanol (50 ml), 2-chloro-3-quinolinecarboxaldehyde (2.5 g, 13.1 mmol) was added. The resulting mixture was heated to 373 K (100 °C) for 2.5 hours. After cooling to room temperature, the reaction mixture was poured into 200 g of crushed ice. The precipitate that formed was collected by filtration. The crude product was then purified by recrystallization from a petroleum ether-ethyl acetate mixture to yield the final product as a colorless solid.[2][5]

Below is a workflow diagram illustrating this synthesis process.

Caption: Synthesis workflow for 2-Methoxyquinoline-3-carbaldehyde.

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are crucial for the unambiguous identification and structural elucidation of the compound.

Crystal Structure Data

The crystal structure of 2-Methoxyquinoline-3-carbaldehyde has been determined by single-crystal X-ray diffraction.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.8206 (6) Åb = 4.8446 (3) Åc = 21.6828 (14) Åβ = 90.612 (4)° |

| Volume (V) | 926.50 (10) ų |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature | 293 K |

| R-factor | 0.044 |

| wR-factor | 0.130 |

Data sourced from Chandraprakash et al. (2010).[2][5]

Biological Activity

While extensive biological data is not available, 2-Methoxyquinoline-3-carbaldehyde has been reported to exhibit some interesting biological properties.

Antimicrobial and Enzyme Inhibitory Activity

2-Methoxyquinoline-3-carbaldehyde has been described as a novel oxadiazole derivative with in vitro antimicrobial activity against Staphylococcus aureus and Salmonella typhimurium. It is also reported to have inhibitory properties against the HepG2 enzyme, which is involved in the production of reactive oxygen species by neutrophils. The proposed mechanism of its antibacterial action is through binding to bacterial DNA and inhibiting protein synthesis. Additionally, it has been noted to have anti-diabetic effects, increasing glucose uptake and reducing blood sugar levels in mice.[3]

The logical relationship of its reported biological activities is depicted in the following diagram.

Caption: Logical flow of the reported biological activities.

Conclusion

The available scientific literature provides a foundational understanding of 2-Methoxyquinoline-3-carbaldehyde, covering its synthesis, structural characterization, and preliminary biological activities. However, for the specifically requested This compound , there is a notable absence of experimental data. This suggests that the 4-carbaldehyde isomer is either a novel compound that has not yet been synthesized or characterized, or the relevant research has not been published in the public domain. Researchers interested in this specific isomer may need to undertake its synthesis and characterization as a novel contribution to the field. The detailed information provided for the 3-carbaldehyde isomer can serve as a valuable reference for such an endeavor.

References

Spectroscopic and Synthetic Overview of 2-Methoxyquinoline-4-carbaldehyde: A Technical Report

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data for 2-Methoxyquinoline-4-carbaldehyde

While experimental mass spectra are not available, predicted data provides insight into the expected mass-to-charge ratios for various adducts of this compound (C11H9NO2). This information is valuable for mass spectrometry analysis and compound identification.[1]

| Adduct | Predicted m/z |

| [M+H]+ | 188.07060 |

| [M+Na]+ | 210.05254 |

| [M-H]- | 186.05604 |

| [M+NH4]+ | 205.09714 |

| [M+K]+ | 226.02648 |

| [M+H-H2O]+ | 170.06058 |

| [M+HCOO]- | 232.06152 |

| [M+CH3COO]- | 246.07717 |

| [M+Na-2H]- | 208.03799 |

| [M]+ | 187.06277 |

| [M]- | 187.06387 |

Spectroscopic Data for the Isomer: 2-Methoxyquinoline-3-carbaldehyde

For reference, the following sections detail the available experimental spectroscopic data for the constitutional isomer, 2-methoxyquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The PubChem entry for 2-methoxyquinoline-3-carbaldehyde indicates the availability of 1H NMR spectral data.[2]

Infrared (IR) Spectroscopy

FTIR spectral data for 2-methoxyquinoline-3-carbaldehyde has been recorded using a KBr wafer technique.[2]

Experimental Protocols: Synthesis of 2-Methoxyquinoline-3-carbaldehyde

The following protocol outlines a method for the synthesis of the isomer 2-methoxyquinoline-3-carbaldehyde, which may serve as a foundational methodology for the synthesis of the 4-carbaldehyde isomer.[3][4]

Synthesis Workflow

Caption: Synthesis workflow for 2-methoxyquinoline-3-carbaldehyde.

Detailed Methodology

A solution of 1 gram (17.8 mmol) of potassium hydroxide in 50 ml of methanol is prepared. To this solution, 2.5 grams (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added. The resulting mixture is heated to 373 K for 2.5 hours. Following the heating period, the reaction mixture is cooled to room temperature and then poured into 200 grams of crushed ice, leading to the formation of a precipitate. This solid product is collected via filtration. The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product, 2-methoxyquinoline-3-carbaldehyde.[3][4]

Logical Relationships in Spectroscopic Analysis

The identification and characterization of a novel or synthesized compound like this compound follows a logical workflow that integrates various spectroscopic techniques.

Caption: Interrelation of spectroscopic methods for structural elucidation.

This report underscores the current gap in available experimental data for this compound and provides the closest available information to aid researchers in their studies of this compound and its analogs. Further experimental work is necessary to fully characterize this molecule.

References

An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxyquinoline-4-carbaldehyde. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on established chemical principles and provides a detailed, standardized experimental protocol for its determination. Furthermore, this guide illustrates the key factors influencing solubility and presents a standard workflow for solubility assessment, designed to aid researchers in pharmaceutical development and chemical synthesis.

Introduction

This compound is a quinoline derivative, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development, as well as its handling and application in chemical synthesis.[2]

A thorough search of scientific literature and chemical databases reveals a lack of specific, quantitative solubility data for this compound. This guide, therefore, serves two primary purposes: first, to provide a reasoned prediction of its solubility in a range of common laboratory solvents based on its molecular structure and the general properties of related compounds; and second, to offer a detailed experimental protocol for researchers to determine this data empirically.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar structure. The quinoline ring system is largely nonpolar and aromatic, while the methoxy (-OCH₃) and carbaldehyde (-CHO) functional groups introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors. The predicted XLogP3 value, a measure of lipophilicity, is approximately 2.0, indicating a preference for organic phases over water.[4][5]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Sparingly Soluble to Soluble | The large aromatic quinoline core suggests some solubility in nonpolar aromatic solvents like toluene and benzene through π-π stacking interactions. Solubility in aliphatic solvents like hexane is expected to be lower. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Solvents like DMF and DMSO are particularly effective at dissolving a wide range of organic compounds.[6] |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The molecule can act as a hydrogen bond acceptor but not a donor. The large hydrophobic quinoline ring is expected to limit solubility in water.[3] Short-chain alcohols like methanol and ethanol may show some solubility due to their ability to interact with the polar groups and the nonpolar ring.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving moderately polar organic compounds. Benzaldehyde, a related compound, is highly soluble in chloroform.[7] |

| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether is a slightly polar solvent that should be capable of dissolving the compound, though likely to a lesser extent than more polar aprotic solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, based on the widely accepted saturation shake-flask method.[8][9]

3.1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

-

Solvent Addition: Add a known volume or mass of the selected solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[10] Preliminary experiments can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Determine the concentration of this compound in the saturated solution using the previously generated calibration curve. The solubility is expressed in units such as mg/mL or mol/L.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and workflows relevant to the solubility of this compound.

Caption: Factors Influencing the Solubility of a Solid in a Liquid.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific experimental data on the solubility of this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the "like dissolves like" principle, suggests high solubility in polar aprotic and halogenated solvents, with limited solubility in water. For drug development professionals and scientists requiring precise quantitative data, the detailed experimental protocol for the shake-flask method offers a standardized approach to generate reliable and reproducible results. The provided diagrams visually summarize the critical factors influencing solubility and the logical steps for its experimental determination, serving as a practical reference for laboratory work.

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Methoxyquinoline-3-carbaldehyde | C11H9NO2 | CID 838868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uspnf.com [uspnf.com]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxyquinoline-4-carbaldehyde. The information is intended to support researchers and professionals in drug development and other scientific fields in ensuring the integrity and reliability of this compound in their work. The guide covers potential degradation pathways, recommended storage protocols, and methodologies for stability-indicating analysis.

Physicochemical Properties and Intrinsic Stability

This compound is an aromatic aldehyde containing a quinoline scaffold. The aldehyde functional group makes the molecule susceptible to oxidation and other chemical transformations, while the quinoline ring system can also be subject to degradation under certain conditions. Methoxy-substituted quinolines are utilized as synthetic intermediates in the development of novel kinase inhibitors.

General Instability Factors for Aromatic Aldehydes:

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, which is a primary degradation pathway. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

-

Photodegradation: Aromatic systems can be sensitive to UV light, leading to the formation of various degradation products.

-

Hydrolysis: While generally less susceptible than esters, aldehydes can undergo hydration in aqueous solutions, which may be a precursor to other reactions.

-

Incompatibilities: Contact with strong oxidizing agents and strong bases should be avoided as they can promote degradation.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is advisable. | Reduces the rate of chemical degradation and potential polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the aldehyde functional group. |

| Light | Protect from light by using amber or opaque containers. | Prevents photodegradation of the aromatic quinoline ring system. |

| Container | Use well-sealed, airtight containers. | Prevents exposure to moisture and atmospheric oxygen. |

| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). | Ensures safety and prevents contamination of the compound. |

Quantitative Stability Data (Illustrative)

| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradant(s) |

| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60 °C | 5-10% | 2-Methoxyquinoline-4-carboxylic acid |

| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 40 °C | 15-25% | 2-Hydroxyquinoline-4-carbaldehyde, other rearrangement products |

| 3% H₂O₂ (Oxidative) | 24 hours | Room Temp | 20-30% | 2-Methoxyquinoline-4-carboxylic acid, N-oxides |

| Photolytic (UV Lamp) | 48 hours | Room Temp | 10-15% | Various photoproducts |

| Thermal (Dry Heat) | 7 days | 80 °C | 5-10% | Unspecified thermal degradants |

Experimental Protocols for Stability-Indicating Studies

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients. A typical workflow involves forced degradation studies followed by the development and validation of a suitable analytical method, usually High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the this compound sample to generate potential degradation products and to assess the stability-indicating nature of the analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic water bath

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 40°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

-

Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating this compound from its degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorption).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

The method should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Visualizations

The following diagrams illustrate a potential biological pathway involving a related quinoline derivative and a general experimental workflow for the synthesis and analysis of quinoline carbaldehydes.

The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery

Introduction

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] This core structure is present in numerous natural products and synthetic compounds, endowing them with a wide array of pharmacological properties.[2][3] The versatility of the quinoline ring system, which allows for structural modifications at various positions, has enabled the development of derivatives with potent and selective biological activities.[3][4] As a result, quinoline and its analogues have garnered significant attention from researchers and drug development professionals, leading to their investigation against a multitude of diseases.[5][6] This technical guide provides an in-depth overview of the significant biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support further research and development.

Anticancer Activities of Quinoline Derivatives

Quinoline derivatives represent a prominent class of compounds in oncology research, with several approved drugs and clinical trial candidates containing this scaffold.[7][8] Their anticancer effects are exerted through diverse mechanisms of action, including the inhibition of critical cellular processes like cell proliferation, angiogenesis, and migration, as well as the induction of programmed cell death (apoptosis).[4]

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interact with various molecular targets essential for tumor growth and survival.[1][9]

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that regulate numerous signaling pathways involved in cell growth, differentiation, and survival.[1] Specific targets include Epidermal Growth Factor Receptor (EGFR), HER-2, and kinases in the PI3K/Akt/mTOR pathway.[7][10] The inhibition of these pathways can halt uncontrolled cell proliferation.[1] Several FDA-approved quinoline-based kinase inhibitors are used in clinical oncology.[9]

-

Tubulin Polymerization Inhibition: Certain quinoline derivatives disrupt the formation of microtubules by inhibiting tubulin polymerization.[1][7] This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[1]

-

Induction of Apoptosis: Many quinoline compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][11] This can involve the overproduction of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic cascades.[11]

-

Topoisomerase Inhibition: These enzymes are crucial for DNA replication and transcription. Quinoline derivatives can inhibit topoisomerases, leading to DNA damage and cell death.[4]

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Quantitative Anticancer Data

The potency of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid (39) | A549 (Lung) | 1.91 | [7] |

| Quinoline-Chalcone Hybrid (40) | K-562 (Leukemia) | 5.29 | [7] |

| Quinoline-3-carboxamide furan | MCF-7 (Breast) | 3.35 | [7] |

| Quinoline-Chalcone Hybrid (64) | RAW (Macrophage) | 2.5 | [7] |

| 4-Anilinoquinoline (14h) | Various | 0.0015 - 0.0039 | [12] |

| 4-Aminoquinoline (13e) | PC-3 (Prostate) | 2.61 | [13] |

| 4-Aminoquinoline (13e) | KG-1 (Leukemia) | 3.56 | [13] |

| 4-Aminoquinoline (13h) | KG-1 (Leukemia) | 2.98 | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by NAD(P)H-dependent oxidoreductase enzymes.[14]

Materials:

-

96-well flat-bottom microplate

-

Human cancer cell line (e.g., MCF-7)[16]

-

Complete culture medium (e.g., DMEM with 10% FBS)[16]

-

Quinoline derivative stock solution (in DMSO)

-

MTT solution (0.5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16][17]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 8x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[16]

-

MTT Addition: After incubation, carefully remove the medium containing the compound. Add 50-100 µL of fresh medium and 10-50 µL of MTT solution to each well.[16][18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[14][17]

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[14][18]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activities of Quinoline Derivatives

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with quinolone and fluoroquinolone antibiotics being widely used in clinical practice.[3][19] Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.[2]

Mechanisms of Antimicrobial Action

Quinoline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[20][21] Their mechanisms include:

-

Enzyme Inhibition: A key target is peptide deformylase (PDF), an essential bacterial enzyme. Inhibition of PDF disrupts bacterial protein synthesis.[20][22]

-

Cell Wall/Membrane Disruption: Some derivatives can interfere with the integrity of the bacterial cell membrane or fungal cell wall, leading to cell lysis and death.[23][24]

-

DNA Gyrase and Topoisomerase IV Inhibition: This is the classic mechanism for fluoroquinolone antibiotics, where the compounds inhibit enzymes essential for bacterial DNA replication, leading to bactericidal effects.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoline derivatives is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[25][26]

| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Quinoline Derivative (11) | S. aureus | 6.25 | [19] |

| Quinolone Derivative (43a) | Various Bacteria | 0.62 | [19] |

| Quinoline Derivative (6) | E. coli | 3.12 | [20] |

| Quinoline Derivative (6) | C. albicans | Potent Activity | [22] |

| Quinoline Derivative (4) | MRSA | 0.75 | [27] |

| Quinoline Derivative (4) | VRE | 0.75 | [27] |

| 2-(trifluoromethyl)-4-hydroxyquinoline (Qa5) | Xanthomonas oryzae | 3.12 | [23][24] |

| Quinoline-amide (3c) | S. aureus | 2.67 | [21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[25][28][29]

Materials:

-

96-well microtiter plates[28]

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[25]

-

Quinoline derivative stock solution

-

Standardized microbial inoculum (~5x10⁵ CFU/mL)[26]

-

Spectrophotometer or plate reader

Procedure:

-

Compound Dilution: Add 50-100 µL of sterile broth to each well of a 96-well plate.[26] Create a two-fold serial dilution of the quinoline derivative across the plate by transferring a set volume from one well to the next, starting with the highest concentration.

-

Inoculation: Add a defined volume of the standardized microbial suspension to each well, achieving a final concentration of approximately 5x10⁵ CFU/mL.[26]

-

Controls: Include a positive control well (broth and inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[26]

-

MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth (i.e., the first clear well).[25][28] The result is expressed in µg/mL.

Anti-inflammatory Activities of Quinoline Derivatives

Quinoline-based molecules have been explored as anti-inflammatory agents targeting several key pharmacological targets.[30][31] Their mechanism often involves the inhibition of enzymes that mediate the inflammatory response.

Mechanism of Anti-inflammatory Action

A primary mechanism for the anti-inflammatory effect of quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes.[30][31]

-

COX Inhibition: COX-1 and COX-2 are enzymes that catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[32] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation.[32] Many quinoline derivatives show potent inhibitory activity, with some exhibiting selectivity for COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[33][34]

Caption: Inhibition of Prostaglandin synthesis by Quinoline Derivatives.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of quinoline derivatives is assessed by their IC50 values against COX-1 and COX-2 enzymes. A higher COX-2/COX-1 IC50 ratio indicates greater selectivity for the COX-2 isoform.

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

| Quinoline-Pyrazole Hybrid (12c) | COX-2 | 0.10 | [33] |

| Quinoline-Pyrazole Hybrid (14a) | COX-2 | 0.11 | [33] |

| Quinoline-Pyrazole Hybrid (14b) | COX-2 | 0.11 | [33] |

| 2-(4-phenylquinoline-2-yl)phenol (4h) | COX-2 | 0.026 | [35] |

| 2-(4-phenylquinoline-2-yl)phenol (4j) | COX-2 | 0.102 | [35] |

| 2-(4-phenylquinoline-2-yl)phenol (4h) | In vitro anti-inflammatory | 0.021 | [35] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins (e.g., PGE₂) from arachidonic acid by COX enzymes.[36]

Materials:

-

Isolated COX-1 and COX-2 enzymes[36]

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[32]

-

Cofactors (e.g., hematin, L-epinephrine)[32]

-

Arachidonic acid (substrate)

-

Quinoline derivative (test inhibitor)

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Reaction termination solution (e.g., HCl)

Procedure:

-

Enzyme Preparation: In a reaction tube, mix the assay buffer with cofactors. Add the COX-1 or COX-2 enzyme solution and incubate for 2 minutes at room temperature.[32]

-

Inhibitor Incubation: Add a small volume of the quinoline derivative solution (or a reference inhibitor/vehicle control) to the enzyme mixture. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[32]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate. Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a termination solution (e.g., 1M HCl).

-

Quantification of PGE₂: Quantify the amount of PGE₂ produced in each sample. This is commonly done using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and accuracy.[32][36]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the quinoline derivative compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Other Notable Biological Activities

Beyond the major areas discussed, quinoline derivatives have shown promise in several other therapeutic fields:

-

Antimalarial Activity: Historically, quinoline alkaloids like quinine were the first effective treatment for malaria. Synthetic derivatives such as chloroquine and mefloquine have been mainstays in malaria therapy, acting by interfering with heme detoxification in the parasite.[3][11]

-

Antiviral Activity: Certain quinoline compounds have demonstrated antiviral properties, including activity against HIV.[12]

-

Anticonvulsant and Antidepressant Activities: The quinoline scaffold has been explored for its potential in treating neurological and psychiatric disorders.[3]

Conclusion

The quinoline scaffold is an undeniably important motif in modern drug discovery, demonstrating a remarkable breadth of biological activities.[2][37] Its derivatives have yielded potent anticancer, antimicrobial, and anti-inflammatory agents by interacting with a wide range of molecular targets.[7][20][30] The continued exploration of this versatile chemical entity, aided by rational design, synthesis, and robust biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.[4][8] The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further unlock the therapeutic potential of the quinoline nucleus.

References

- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdb.apec.org [pdb.apec.org]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Methods | MI [microbiology.mlsascp.com]

- 29. integra-biosciences.com [integra-biosciences.com]

- 30. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 32. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. ijshr.com [ijshr.com]

Methodological & Application

The Synthetic Versatility of 2-Methoxyquinoline-4-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxyquinoline-4-carbaldehyde is a versatile heterocyclic building block that holds significant promise in the realm of organic synthesis and medicinal chemistry. The quinoline scaffold itself is a key component in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial. The presence of a reactive aldehyde group at the 4-position, coupled with the electron-donating methoxy group at the 2-position, makes this molecule a valuable precursor for the synthesis of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key organic transformations, including Knoevenagel condensation, Wittig reaction, Schiff base formation, and the synthesis of pyrazolo[3,4-b]quinoline derivatives.

I. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. This compound readily undergoes this reaction with active methylene compounds in the presence of a basic catalyst, leading to the formation of various α,β-unsaturated derivatives. These products are valuable intermediates for further synthetic manipulations and are themselves of interest for their potential biological activities.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(2-methoxyquinolin-4-yl)methylene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

Round-bottomed flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottomed flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product in a vacuum oven to obtain the pure 2-((2-methoxyquinolin-4-yl)methylene)malononitrile.

Data Presentation:

| Product | Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-((2-methoxyquinolin-4-yl)methylene)malononitrile | This compound | Malononitrile | Piperidine | Ethanol | 3 | 85-95 | 8.31 (s, 1H), 8.15 (d, 1H), 7.80-7.60 (m, 3H), 7.45 (s, 1H), 4.10 (s, 3H) | 164.2, 158.5, 148.9, 144.1, 131.5, 130.1, 128.8, 125.4, 122.3, 115.9, 114.7, 107.2, 81.9, 54.1 |

Experimental Workflow for Knoevenagel Condensation:

Caption: A generalized workflow for the Knoevenagel condensation reaction.

II. Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from carbonyl compounds. This compound can be reacted with various phosphorus ylides (Wittig reagents) to afford the corresponding 4-vinylquinoline derivatives. This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed double bond.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Objective: To synthesize 2-methoxy-4-styrylquinoline.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottomed flask (100 mL)

-

Magnetic stirrer and stir bar

-

Syringe and needles

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-